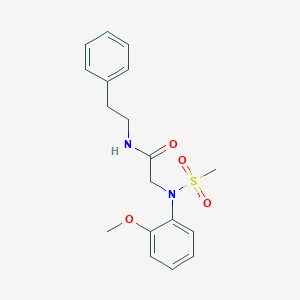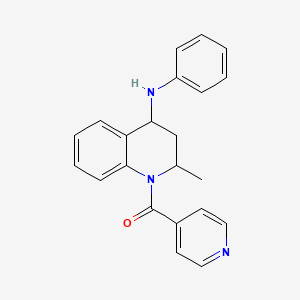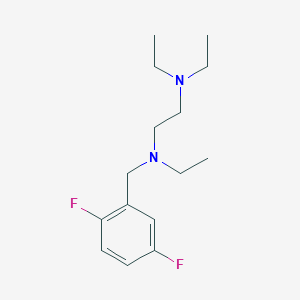
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, commonly known as MMG or NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by researchers at the University of Tokyo and has since been used extensively in scientific research.
Mécanisme D'action
MMG works by selectively blocking the N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, which is a G protein-coupled receptor that plays a key role in regulating calcium homeostasis in the body. By blocking the this compound, MMG reduces the sensitivity of the receptor to extracellular calcium levels, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects
MMG has been shown to have a range of biochemical and physiological effects in various experimental models. For example, it has been shown to reduce bone resorption and increase bone density in animal models of osteoporosis. It has also been shown to reduce blood pressure in animal models of hypertension and improve renal function in animal models of chronic kidney disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMG in laboratory experiments is its selectivity for the N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, which allows researchers to specifically target this receptor without affecting other calcium-related pathways. However, one limitation of using MMG is that it can be difficult to administer in vivo due to its low solubility and poor bioavailability.
Orientations Futures
There are several potential future directions for research on MMG and the N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. One area of interest is the role of the this compound in cancer, as recent studies have suggested that the receptor may play a role in tumor growth and metastasis. Another area of interest is the development of more potent and selective this compound antagonists, which could have therapeutic potential in a range of diseases. Additionally, further research is needed to better understand the physiological and biochemical effects of MMG in various experimental models.
Méthodes De Synthèse
MMG can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoyl chloride and N-(2-bromoethyl)-N-methyl-2-(methylsulfonyl)acetamide to form the intermediate compound, 2-methoxy-N-(2-methylsulfonyl-2-(2-methoxyphenyl)ethyl)benzamide. This intermediate is then reacted with phenethylamine to form MMG.
Applications De Recherche Scientifique
MMG has been used in a wide range of scientific research studies, including investigations into the role of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in various physiological processes such as bone metabolism, cardiovascular function, and gastrointestinal function. It has also been studied for its potential therapeutic effects in various diseases such as osteoporosis, hypertension, and chronic kidney disease.
Propriétés
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-11-7-6-10-16(17)20(25(2,22)23)14-18(21)19-13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZSCKCBKQAEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)


![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)




![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
